An In-depth Technical Guide to 4-Ethynyl-2-fluoropyridine (CAS Number 1231192-86-1)
An In-depth Technical Guide to 4-Ethynyl-2-fluoropyridine (CAS Number 1231192-86-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethynyl-2-fluoropyridine, a key building block in medicinal chemistry and materials science. The document details its physicochemical properties, spectroscopic characterization, a robust synthesis protocol via Sonogashira coupling, and insights into its reactivity and potential applications. This guide is intended to be a valuable resource for researchers utilizing this versatile compound in their synthetic endeavors.
Introduction: The Significance of Fluorinated Pyridines
The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. In the context of drug discovery, fluorination is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate pKa. The pyridine scaffold, a ubiquitous motif in pharmaceuticals, is a prime candidate for such modifications. 4-Ethynyl-2-fluoropyridine combines the advantageous properties of a fluorinated pyridine ring with the synthetic versatility of a terminal alkyne, making it a highly valuable intermediate for the synthesis of complex molecular architectures.[1][2]
Physicochemical Properties
4-Ethynyl-2-fluoropyridine is a heterocyclic building block with the following key identifiers and properties:
| Property | Value | Source |
| CAS Number | 1231192-86-1 | [3] |
| Molecular Formula | C₇H₄FN | [4] |
| Molecular Weight | 121.11 g/mol | [4] |
| Synonyms | (2-Fluoropyridin-4-yl)acetylene | [3] |
| Purity | ≥95% | [3] |
| SMILES | C#CC1=CC(=NC=C1)F |
Chemical Structure
The chemical structure of 4-Ethynyl-2-fluoropyridine is depicted below. The molecule consists of a pyridine ring substituted with a fluorine atom at the 2-position and an ethynyl group at the 4-position.
Caption: Chemical structure of 4-Ethynyl-2-fluoropyridine.
Spectroscopic Characterization
While a publicly available, comprehensive set of spectra for 4-Ethynyl-2-fluoropyridine is limited, the expected spectral data can be reliably predicted based on the analysis of structurally similar compounds, such as 2-fluoropyridine, 4-ethynylpyridine, and other substituted fluoropyridines.[5][6][7]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three signals in the aromatic region corresponding to the pyridine ring protons and one signal for the acetylenic proton.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.1-7.3 | dd | J(H3-H5) ≈ 1.5, J(H3-F) ≈ 4.5 |
| H-5 | ~7.4-7.6 | d | J(H5-H6) ≈ 5.0 |
| H-6 | ~8.2-8.4 | d | J(H6-H5) ≈ 5.0 |
| Acetylenic H | ~3.2-3.4 | s |
Note: Chemical shifts are predicted for a CDCl₃ solvent. The coupling of the fluorine atom to the adjacent protons will result in characteristic splitting patterns.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by the large one-bond carbon-fluorine coupling constant for C2. The ethynyl carbons will appear in the midfield region.[8][9]
| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | | :--- | :--- | :--- | :--- | | C-2 | ~163 (d) | ¹J(C-F) ≈ 240 | | C-3 | ~115 (d) | ²J(C-F) ≈ 40 | | C-4 | ~135 (d) | ³J(C-F) ≈ 5 | | C-5 | ~120 (s) | | | C-6 | ~150 (d) | ³J(C-F) ≈ 15 | | Acetylenic C | ~80 (s) | | | Acetylenic C-H | ~78 (s) | |
Note: Chemical shifts are predicted for a CDCl₃ solvent. The observed multiplicities are due to C-F coupling.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will exhibit characteristic absorption bands for the C-F bond, the C≡C triple bond, and the acetylenic C-H bond.
| Functional Group | Wavenumber (cm⁻¹) |
| C-F Stretch | 1250-1350 |
| C≡C Stretch | 2100-2150 |
| ≡C-H Stretch | 3250-3350 |
| Aromatic C-H Stretch | 3000-3100 |
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 121.11, corresponding to the molecular weight of the compound.
Synthesis of 4-Ethynyl-2-fluoropyridine
A robust and widely applicable method for the synthesis of 4-Ethynyl-2-fluoropyridine is the Sonogashira cross-coupling reaction.[10][11] This reaction involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. A common strategy is to use a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.[12]
Synthetic Workflow
Caption: Synthetic workflow for 4-Ethynyl-2-fluoropyridine.
Step-by-Step Experimental Protocol
Step 1: Sonogashira Coupling of 2-Fluoro-4-iodopyridine with Trimethylsilylacetylene
-
To a dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-4-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add degassed triethylamine (Et₃N) (3.0 eq) and a suitable solvent such as tetrahydrofuran (THF).
-
To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-fluoro-4-((trimethylsilyl)ethynyl)pyridine.
Step 2: Deprotection of the Trimethylsilyl Group
-
Dissolve the purified 2-fluoro-4-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol (MeOH).
-
Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.[13]
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Ethynyl-2-fluoropyridine.
Reactivity and Applications
The dual functionality of 4-Ethynyl-2-fluoropyridine makes it a versatile reagent in organic synthesis.
-
The Ethynyl Group: The terminal alkyne can participate in a variety of reactions, including further Sonogashira couplings, click chemistry (cycloadditions), and conversion to other functional groups. This allows for the facile introduction of the fluoropyridine moiety into larger, more complex molecules.[14]
-
The Fluoropyridine Ring: The fluorine atom activates the pyridine ring for nucleophilic aromatic substitution (SₙAr), typically at the C6 position. This reactivity, combined with the potential for metal-catalyzed cross-coupling at other positions, provides multiple avenues for diversification.
The primary application of 4-Ethynyl-2-fluoropyridine and related compounds is in drug discovery . The fluoropyridine motif is a privileged structure in many biologically active compounds, and the ethynyl group serves as a convenient handle for constructing molecules with potential therapeutic applications, including kinase inhibitors and other targeted therapies.[1][15][16]
Safety and Handling
4-Ethynyl-2-fluoropyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.[17][18][19][20]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed under an inert atmosphere.[18]
Conclusion
4-Ethynyl-2-fluoropyridine is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of a fluorinated pyridine ring and a reactive ethynyl group provides chemists with a powerful tool for the development of novel compounds in medicinal chemistry and materials science. This guide provides the essential information for the effective and safe utilization of this important synthetic intermediate.
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